molecular formula C8H9NO2 B1606155 2-Amino-5-methoxybenzaldehyde CAS No. 26831-52-7

2-Amino-5-methoxybenzaldehyde

Cat. No.: B1606155
CAS No.: 26831-52-7
M. Wt: 151.16 g/mol
InChI Key: OASRJXIYWZZNCH-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzaldehyde is an organic compound with the chemical formula C8H9NO2 It is a derivative of benzaldehyde, featuring an amino group at the second position and a methoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 5-methoxybenzaldehyde followed by reduction to yield this compound. The nitration step typically uses nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct amination of 5-methoxybenzaldehyde using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as copper or palladium to facilitate the formation of the amino group.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above synthetic routes. Large-scale production may utilize continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products

    Oxidation: 2-Amino-5-methoxybenzoic acid.

    Reduction: 2-Amino-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

2-Amino-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. For example, it can form Schiff bases with primary amines, which can then interact with metal ions or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methoxybenzaldehyde
  • 2-Amino-4-methoxybenzaldehyde
  • 2-Amino-6-methoxybenzaldehyde

Uniqueness

2-Amino-5-methoxybenzaldehyde is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This arrangement can influence its reactivity and the types of derivatives that can be synthesized from it. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASRJXIYWZZNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343752
Record name 2-Amino-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26831-52-7
Record name 2-Amino-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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